molecular formula C36H45ClN2O8 B595616 Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl) CAS No. 186256-67-7

Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)

Cat. No. B595616
M. Wt: 669.212
InChI Key: LSXOBYNBRKOTIQ-MQHIEMKOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Hydrogenation of Cyclic Dehydrodipeptides : The compound is used in the synthesis of unusual aromatic L-amino acids like L-Tyr(Me) and L-Amp, achieved through asymmetric hydrogenation of cyclic dehydrodipeptides. This process involves hydrogenation in N,N-dimethylformamide, mild acid hydrolysis, and recrystallization to produce pure L-amino acids with a high content of LL isomers (Aoyagi et al., 1986).

  • Enantioselective Synthesis of Hydroxy-Substituted α-Methyl-α-Amino Acids : The compound is utilized in the enantioselective synthesis of β-hydroxy and polyhydroxy α-amino acids of the 2-methylserine series. This process involves the use of aluminum and manganese derivatives of lithiated bis-lactim ethers of cyclo-(L-Ala-L-Ala), proposing a new synthesis variant for these acids (Tolstikov et al., 1993).

Photochemical and Reaction Dynamics

  • Photochemical Reaction Studies : Research has been conducted on the photochemical reactions of phenyl-substituted 1,3-diketones, closely related to the compound . These studies involve irradiation processes and analysis of the resultant cyclobutanone and cleavage products, contributing to understanding the chemical dynamics under specific conditions (Yoshioka et al., 1984).

  • Carbene Generation and Reactions : Investigation into the generation and reactions of carbene bearing unprotected hydroxy groups at α-position is relevant. Such research provides insights into the dynamics of carbene formation and its subsequent reactions, essential for understanding the behavior of complex organic molecules (Tomioka & Nunome, 1990).

Biological Applications

  • Biosynthesis Studies : There's research on the biosynthesis of nargenicin, which involves polyketide chain elongation intermediates. This is relevant for understanding the biosynthetic pathways of complex organic molecules, including cyclo compounds (Cane et al., 1993).

  • Microbial Compound Isolation : Studies on marine Streptomyces sp. YIM 13591 have led to the isolation of new δ-valerolactone compounds and other related molecules. This highlights the potential of such complex cyclic molecules in discovering new natural products with various applications (Zhang et al., 2022).

Structural and Conformational Analysis

  • Crystal Structure Characterization : The compound's related analogs have been synthesized, and their crystal structures characterized by X-ray single-crystal diffraction. Such studies are crucial for understanding the molecular configuration and properties of complex organic compounds (Shi et al., 2007).

  • Conformational Analysis of Analogues : Research on the synthesis, conformation, and activities of cyclosporin A analogues provides insights into the effects of molecular changes on the solution conformation and activity of cyclo compounds (Aebi et al., 1990).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would vary depending on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to these databases. Alternatively, you could consult a chemist or a chemistry professor. They would likely be able to provide more specific and detailed information.


I hope this helps, and I apologize for any inconvenience. If you have any other questions, feel free to ask!


properties

IUPAC Name

(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27?,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXOBYNBRKOTIQ-MQHIEMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)C3C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O3)CC(C)C)(C)C)CC4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)

CAS RN

186256-67-7
Record name Cryptophycin 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186256677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Reactant of Route 2
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Reactant of Route 3
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Reactant of Route 4
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Reactant of Route 5
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)
Reactant of Route 6
Cyclo(2,2-dimethyl-beta-alanyl-(2S)-2-hydroxy-4-methylpentanoyl-(2E,5S,6S)-5-hydroxy-6-((2R,3R)-3-phenyloxiranyl)-2-heptenoyl-3-chloro-O-methyl-D-tyrosyl)

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